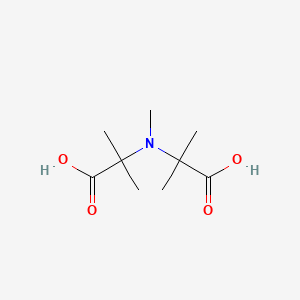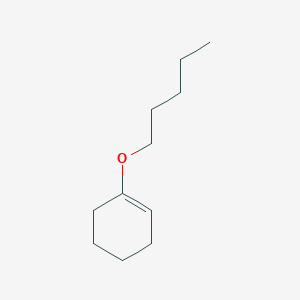
2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Diazaspiro(45)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- is a complex organic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- typically involves multi-step organic reactions. The starting materials often include spirocyclic precursors and fluorobenzoyl derivatives. Common synthetic routes may involve:
Step 1: Formation of the spirocyclic core through cyclization reactions.
Step 2: Introduction of the p-fluorobenzoyl group via Friedel-Crafts acylation.
Step 3: Functionalization of the azepinyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Catalysts to enhance reaction rates and selectivity.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or spirocyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2,8-Diazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro(4.5)decane-1,3-dione derivatives: Compounds with similar spirocyclic cores but different substituents.
Fluorobenzoyl derivatives: Compounds with the p-fluorobenzoyl group but different core structures.
Azepinyl derivatives: Compounds with the hexahydro-1H-azepin-1-yl group but different spirocyclic cores.
Uniqueness
The uniqueness of 2,8-Diazaspiro(4.5)decane-1,3-dione, 8-(3-(p-fluorobenzoyl)propyl)-2-(hexahydro-1H-azepin-1-yl)- lies in its combination of a spirocyclic core, p-fluorobenzoyl group, and azepinyl substituent. This unique structure may confer specific chemical reactivity and biological activity not found in other compounds.
特性
CAS番号 |
101607-45-8 |
|---|---|
分子式 |
C24H32FN3O3 |
分子量 |
429.5 g/mol |
IUPAC名 |
2-(azepan-1-yl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H32FN3O3/c25-20-9-7-19(8-10-20)21(29)6-5-13-26-16-11-24(12-17-26)18-22(30)28(23(24)31)27-14-3-1-2-4-15-27/h7-10H,1-6,11-18H2 |
InChIキー |
ALGMMJAQGMCYIY-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



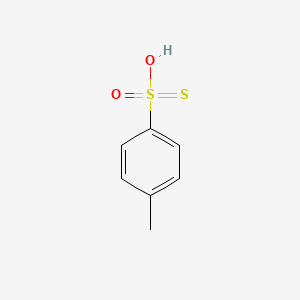
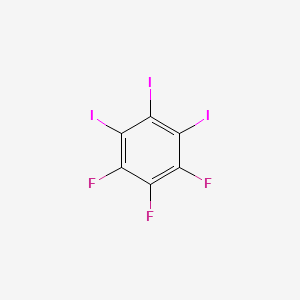
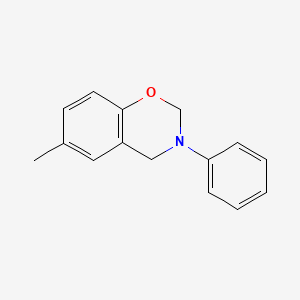
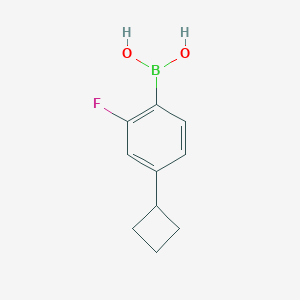
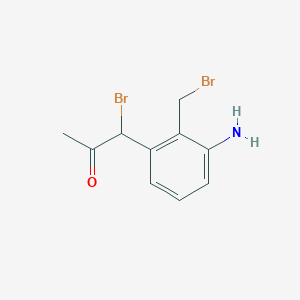
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
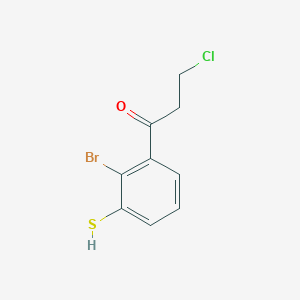
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)

